"2-(4-Amino-3-nitrophenyl)acetic acid" physical and chemical properties
"2-(4-Amino-3-nitrophenyl)acetic acid" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for the physical and chemical properties of 2-(4-Amino-3-nitrophenyl)acetic acid is limited. This guide provides a summary of the available information for the target compound and presents a comparative analysis of its isomers for which more comprehensive data exists. All data should be used for reference purposes and validated through experimental work.
Introduction
2-(4-Amino-3-nitrophenyl)acetic acid is an aromatic amino acid derivative containing both an amino and a nitro functional group. Its structure suggests potential applications in medicinal chemistry and materials science, as related nitro-containing compounds have shown a wide range of biological activities, including antimicrobial and antineoplastic properties.[1] Isomers of this compound are utilized as intermediates in the synthesis of pharmaceuticals, such as anti-inflammatory and analgesic drugs, as well as in the development of dyes and pigments.[2] This document aims to consolidate the known properties of 2-(4-Amino-3-nitrophenyl)acetic acid and its isomers to aid researchers in their scientific endeavors.
Core Properties of 2-(4-Amino-3-nitrophenyl)acetic acid
The fundamental identifiers for 2-(4-Amino-3-nitrophenyl)acetic acid are presented below.
| Property | Value | Source |
| CAS Number | 116435-82-6 | [3][4][5] |
| Molecular Formula | C₈H₈N₂O₄ | Inferred |
| Molecular Weight | 196.16 g/mol | [3] |
| Purity | Typically ≥95% (commercial grade) | [5] |
Comparative Physicochemical Data of Isomers
Due to the scarcity of experimental data for 2-(4-Amino-3-nitrophenyl)acetic acid, the following tables provide a comparative summary of the physical and chemical properties of its isomers. This information can be valuable for estimating the properties of the target compound.
Table 1: Physical Properties of Phenylacetic Acid Isomers
| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| (4-Nitrophenyl)acetic acid | 104-03-0 | 181.15 | 150-155 | 117-118 @ 14 mmHg | Soluble in methanol, chloroform, DMF, ethanol, n-propanol, n-butanol, ethyl acetate, isopropanol, isobutanol, acetonitrile, ethylene glycol, and water. Sparingly soluble in cyclohexane.[6][7] |
| (2-Nitrophenyl)acetic acid | 3740-52-1 | 181.15 | 141 | - | Water: 0.1417% (20 °C)[8] |
| (3-Nitrophenyl)acetic acid | 1877-73-2 | 181.15 | 182-184 | - | Soluble in hot water, hot alcohol, and ether; slightly soluble in cold water, ethanol, and ether.[9] |
| p-Aminophenylacetic acid | 1197-55-3 | 151.16 | 199-200 | - | - |
Table 2: Chemical and Spectral Data of Phenylacetic Acid Isomers
| Compound Name | pKa | Key ¹H NMR Signals (δ, ppm) | Key IR Absorptions (cm⁻¹) | Key Mass Spec (m/z) |
| 2-Amino-2-(3-nitrophenyl)acetic acid | - | 8.27 (s, 1H), 8.10 (d, 1H), 7.83 (d, 1H), 7.64 (t, 1H), 4.51 (s, 1H) in DMSO | - | - |
| (4-Nitrophenyl)acetic acid | - | - | Conforms to structure (FTIR)[10] | 181, 136, 90[11] |
| (3-Nitrophenyl)acetic acid | - | - | KBr Wafer, ATR-Neat[12] | 181, 136, 90[12] |
| Acetic acid, 4-nitrophenyl ester | - | - | - | 181, 139, 109[13] |
Experimental Protocols
Synthesis of 2-Amino-2-(3-nitrophenyl)acetic acid [3]
Materials:
-
2-Amino-2-phenylacetic acid
-
Concentrated sulfuric acid (98% w/w)
-
Fuming nitric acid (90% w/w)
-
10 M Ammonia solution
-
Cold water
Procedure:
-
Cool 5 g (33 mmol) of 2-amino-2-phenylacetic acid to 0 °C.
-
Slowly add the cooled starting material to a mixture of 5 mL of concentrated sulfuric acid and 5 mL of fuming nitric acid, also at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Continue stirring at room temperature for an additional 30 minutes.
-
Upon reaction completion, hydrolyze the mixture with 60 mL of cold water.
-
Adjust the pH of the solution to neutral by the dropwise addition of 10 M ammonia.
-
Stir the resulting mixture at 4 °C for 10 hours.
-
Isolate the product, 2-amino-2-(3-nitrophenyl)acetic acid, by filtration.
-
Wash the isolated solid with cold water to yield a yellow powdery solid.
Yield: 64%
Mandatory Visualizations
The following diagrams illustrate the relationship between 2-(4-Amino-3-nitrophenyl)acetic acid and its isomers, and a general workflow for the synthesis of a related compound.
Potential Biological Significance
While no specific biological activity has been reported for 2-(4-Amino-3-nitrophenyl)acetic acid, the presence of the nitro group is significant. Nitro compounds are known to exhibit a broad spectrum of biological activities, including antineoplastic, antibiotic, antihypertensive, and antiparasitic effects.[1] The antimicrobial activity of many nitro-containing molecules is a well-documented area of research.[1] Furthermore, the isomer 2-(3-amino-4-nitrophenyl)acetic acid is known to be an intermediate in the synthesis of anti-inflammatory and analgesic medications.[2] These points suggest that 2-(4-Amino-3-nitrophenyl)acetic acid could be a valuable candidate for further investigation in drug discovery and development.
Conclusion
This technical guide consolidates the currently available information on 2-(4-Amino-3-nitrophenyl)acetic acid. While specific experimental data for this compound is sparse, a comparative analysis of its isomers provides a valuable reference for researchers. The provided synthetic protocol for a related isomer offers a potential starting point for its synthesis. The structural motifs present in 2-(4-Amino-3-nitrophenyl)acetic acid suggest that it may possess interesting biological activities that warrant further investigation. It is recommended that future work focuses on the experimental determination of its physicochemical properties, the development of a specific and optimized synthetic route, and the exploration of its potential pharmacological applications.
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]
- 2. 2-(3-amino-4-nitrophenyl)acetic acid [myskinrecipes.com]
- 3. AMINO-(3-NITRO-PHENYL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. 2-(4-amino-2-nitrophenyl)acetic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Amino-2-(4-nitrophenyl)acetic acid | C8H8N2O4 | CID 221192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buy 4-Nitrophenyl acetic Acid 104-03-0 Online [nsrlaboratories.com]
- 8. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 9. chembk.com [chembk.com]
- 10. A15901.14 [thermofisher.com]
- 11. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-Nitrophenylacetic acid | C8H7NO4 | CID 15876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Acetic acid, 4-nitrophenyl ester [webbook.nist.gov]
